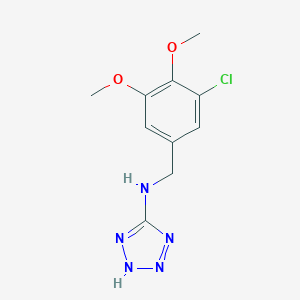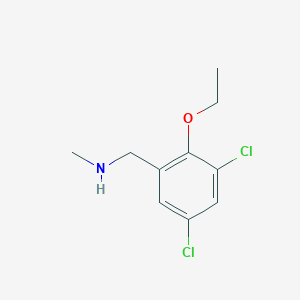![molecular formula C15H21N3O3 B249666 3-methyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanoic acid](/img/structure/B249666.png)
3-methyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanoic acid is a complex organic compound featuring a piperazine ring substituted with a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring is formed through cyclization reactions.
Substitution with Pyridine: The piperazine ring is then substituted with a pyridine moiety using nucleophilic substitution reactions.
Addition of the Pentanoic Acid Chain: The final step involves the addition of the pentanoic acid chain through acylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors may be employed to ensure consistent production and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-methyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-methyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and piperazine moieties allow the compound to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]hexanoic acid: Similar structure but with a hexanoic acid chain.
3-Methyl-5-oxo-5-[4-(pyridin-3-yl)piperazin-1-yl]pentanoic acid: Pyridine moiety attached at a different position.
3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperidin-1-yl]pentanoic acid: Piperidine ring instead of piperazine.
Uniqueness
The uniqueness of 3-methyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanoic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H21N3O3 |
|---|---|
Poids moléculaire |
291.35 g/mol |
Nom IUPAC |
3-methyl-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid |
InChI |
InChI=1S/C15H21N3O3/c1-12(11-15(20)21)10-14(19)18-8-6-17(7-9-18)13-4-2-3-5-16-13/h2-5,12H,6-11H2,1H3,(H,20,21) |
Clé InChI |
IBECMQHYHOGLLH-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=N2)CC(=O)O |
SMILES canonique |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=N2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)ethyl]-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B249586.png)
![1-(4-fluorophenyl)-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B249587.png)
![N-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B249589.png)

![2-[2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy]acetamide](/img/structure/B249594.png)
![2-{[4-(Benzyloxy)benzyl]amino}-1-phenylethanol](/img/structure/B249595.png)
![({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B249597.png)
![{[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B249598.png)

![4-amino-N-{2-[(4-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B249601.png)



![1-[4-(benzyloxy)-3-ethoxyphenyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B249613.png)
